4-{3-[(3-Methoxyphenyl)carbamoyl]-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid
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Overview
Description
4-{3-[(3-METHOXYPHENYL)CARBAMOYL]-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID is a complex organic compound with a unique structure that includes a pyrazoloquinazoline core
Preparation Methods
The synthesis of 4-{3-[(3-METHOXYPHENYL)CARBAMOYL]-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxyphenyl group: This step typically involves a nucleophilic substitution reaction.
Final coupling with benzoic acid: This step involves the formation of an amide bond between the pyrazoloquinazoline derivative and benzoic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-{3-[(3-METHOXYPHENYL)CARBAMOYL]-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of alcohols or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
4-{3-[(3-METHOXYPHENYL)CARBAMOYL]-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) or as a precursor in the synthesis of other APIs.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-{3-[(3-METHOXYPHENYL)CARBAMOYL]-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds to 4-{3-[(3-METHOXYPHENYL)CARBAMOYL]-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID include other pyrazoloquinazoline derivatives and benzoic acid derivatives These compounds may share similar structural features but differ in their functional groups or substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C27H26N4O5 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
4-[3-[(3-methoxyphenyl)carbamoyl]-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid |
InChI |
InChI=1S/C27H26N4O5/c1-27(2)12-20-22(21(32)13-27)23(15-7-9-16(10-8-15)26(34)35)31-24(30-20)19(14-28-31)25(33)29-17-5-4-6-18(11-17)36-3/h4-11,14,23,30H,12-13H2,1-3H3,(H,29,33)(H,34,35) |
InChI Key |
SNUVAFWTQXYQRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC(=CC=C4)OC)N2)C5=CC=C(C=C5)C(=O)O)C(=O)C1)C |
Origin of Product |
United States |
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